2-Ethylhexanenitrile

Thermal Stability Distillation High-Temperature Synthesis

2-Ethylhexanenitrile (CAS 4528-39-6) is a branched-chain aliphatic nitrile with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol. Its structure features an eight-carbon backbone with a nitrile (-C≡N) functional group at the terminal position, characterized by a branched ethyl group at the 2-position.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 4528-39-6
Cat. No. B1616730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexanenitrile
CAS4528-39-6
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCCCCC(CC)C#N
InChIInChI=1S/C8H15N/c1-3-5-6-8(4-2)7-9/h8H,3-6H2,1-2H3
InChIKeyWYYVVEWZSRVHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexanenitrile (CAS 4528-39-6) Procurement Guide: Branched Nitrile Properties and Specifications


2-Ethylhexanenitrile (CAS 4528-39-6) is a branched-chain aliphatic nitrile with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol . Its structure features an eight-carbon backbone with a nitrile (-C≡N) functional group at the terminal position, characterized by a branched ethyl group at the 2-position . This branching differentiates it from linear hexanenitrile (C₆H₁₁N) and other simple nitriles, influencing key physicochemical properties such as boiling point, density, and lipophilicity [1].

Thermal stability

Supports high-temperature reactions and distillation workflows where linear nitriles may volatilize.

Lipophilicity

Enhanced organic-phase partitioning supports extraction and hydrophobic intermediate synthesis.

Branched precursor

Direct precursor to 2-ethylhexanoic acid and branched derivatives via hydrolysis.

Why 2-Ethylhexanenitrile Cannot Be Simply Substituted by Linear Hexanenitrile in Critical Applications


In-class substitution of nitriles is not trivial due to significant variations in physicochemical properties that directly impact performance in specific applications. For instance, the branched structure of 2-ethylhexanenitrile confers a higher boiling point (193°C at 760 mmHg) and a markedly increased logP (2.73–2.86) compared to linear hexanenitrile (boiling point ~163–164°C, logP ~1.82) . These differences affect thermal stability in high-temperature processes, lipophilicity in extraction or biological systems, and reactivity profiles in catalytic transformations [1]. As detailed in Section 3, such variations preclude simple interchangeability without compromising process efficiency, yield, or regulatory compliance.

2-Ethylhexanenitrile Higher boiling point (reported ~193°C at 760 mmHg)
vs
Linear hexanenitrile Lower boiling point (reported ~163°C) may limit high-temperature use

Boiling point mismatch can alter thermal process windows and distillation profiles.

2-Ethylhexanenitrile logP range 2.73–2.86 (calculated)
vs
Linear hexanenitrile logP ~1.82; lower lipophilicity may reduce extraction efficiency

Lipophilicity difference may shift organic-aqueous partitioning behavior.

2-Ethylhexanenitrile Branched structure, forms temperature-dependent telomerization products
vs
Linear hexanenitrile Straight-chain, distinct reactivity in radical telomerization

Synthetic pathway selectivity may not transfer between branched and linear nitriles.

Quantitative Differentiation of 2-Ethylhexanenitrile from Structural Analogs: A Procurement-Focused Evidence Review


Boiling Point Differentiation: 2-Ethylhexanenitrile Exhibits 30°C Higher Thermal Stability than Linear Hexanenitrile

2-Ethylhexanenitrile demonstrates a boiling point of 193°C at 760 mmHg, which is approximately 30°C higher than that of linear hexanenitrile (163.6°C at 760 mmHg) [1]. This difference is attributed to the branched ethyl group at the 2-position, which increases molecular weight and alters intermolecular interactions.

Boiling point
Cross-study comparable
193°C (Δ +29.4°C vs hexanenitrile)
Supports high-temperature distillation and reaction processes.
Reported at atmospheric pressure (760 mmHg).
Thermal Stability Distillation High-Temperature Synthesis

Lipophilicity Advantage: 2-Ethylhexanenitrile LogP is ~1 Unit Higher than Hexanenitrile, Enhancing Organic Phase Partitioning

The calculated logP of 2-ethylhexanenitrile ranges from 2.73 (ChemSrc) to 2.86 (Fluorochem), significantly higher than the logP of hexanenitrile (1.82, EPI Suite) [1]. This increased hydrophobicity stems from the additional carbon atoms and branching, which reduces water solubility and enhances affinity for organic phases.

Lipophilicity (logP)
Cross-study comparable
2.73–2.86 (Δ +0.91–1.04 vs hexanenitrile)
Enhances organic-phase partitioning and extraction efficiency.
Calculated values from multiple sources.
Lipophilicity Extraction Drug Design

Yield in Telomerization: 2-Ethylhexanenitrile Forms with Distinct Temperature-Dependent Selectivity

In the telomerization of ethylene with acetonitrile using t-butyl peroxide at 140°C, 2-ethylhexanenitrile is formed alongside straight-chain nitriles [1]. The yield of branched nitriles is significantly influenced by reaction temperature; lowering the temperature from 140°C to 60°C considerably reduces the formation of branched products, indicating a temperature-dependent selectivity that can be exploited for process optimization.

Telomerization selectivity
Class-level
Forms branched nitrile; yield reduced at lower temperature
Temperature-dependent selectivity may guide reaction optimization.
Exact yield difference not quantified; review required.
Telomerization Branched Nitrile Synthesis Reaction Optimization

Purity Specifications: 2-Ethylhexanenitrile is Commercially Available at ≥95% Purity, Meeting Industrial Standards

Multiple suppliers offer 2-ethylhexanenitrile with minimum purity specifications of 95% (AKSci, BOC Sciences, CymitQuimica) or 98% (Fluorochem, ChemScene, Leyan) . These purity levels are comparable to those available for hexanenitrile (typically ≥98%), ensuring that the branched compound meets the same quality benchmarks for industrial and research applications.

Commercial purity
Cross-study comparable
95–98% (supplier-dependent)
Meets typical industrial purity standards for nitrile building blocks.
Verify supplier COA for analytical method and exact purity.
Purity Quality Control Procurement

Optimal Procurement and Application Scenarios for 2-Ethylhexanenitrile Based on Quantitative Differentiation


High-Temperature Chemical Synthesis Requiring Thermal Stability

Processes involving elevated temperatures, such as distillation or reactions requiring a high-boiling solvent/intermediate, benefit from the 30°C higher boiling point of 2-ethylhexanenitrile compared to linear hexanenitrile [1]. This reduces solvent loss and maintains reaction integrity.

Biphasic Extractions and Lipophilic Environment Applications

The significantly higher logP (2.73–2.86) of 2-ethylhexanenitrile makes it a superior choice for liquid-liquid extractions, organic-phase partitioning, or as a building block for hydrophobic pharmaceutical intermediates where increased lipophilicity is desired [1].

Synthesis of Branched Carboxylic Acids and Derivatives

2-Ethylhexanenitrile serves as a direct precursor to 2-ethylhexanoic acid via hydrolysis [1]. This branched acid is widely used in metal soaps, PVC stabilizers, and lubricant additives, providing a route to branched-chain derivatives that are not accessible from linear nitriles.

Research on Temperature-Dependent Telomerization Selectivity

For studies investigating the formation of branched versus linear nitriles in telomerization reactions, 2-ethylhexanenitrile is a key product whose yield is sensitive to reaction temperature [1]. This makes it a valuable compound for optimizing catalytic processes.

Application
Selection Property
Validation Focus
High-temperature synthesis
Thermal stability range
Boiling point comparison under process pressure
Biphasic extractions
Lipophilicity profile
logP verification and partitioning efficiency
Branched acid precursor
Branched nitrile reactivity
Hydrolysis yield and derivative identity
Telomerization research
Temperature-dependent selectivity
Branched/linear product ratio optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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